Comprehensive Structural Elucidation of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via 1H and 13C NMR Spectroscopy
Comprehensive Structural Elucidation of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via 1H and 13C NMR Spectroscopy
Executive Summary
The compound (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a highly functionalized 1,4-disubstituted imidazole scaffold. Such motifs are pervasive in medicinal chemistry, where the 4-bromophenyl moiety provides lipophilicity and a vector for transition-metal-catalyzed cross-coupling, while the hydroxymethyl group serves as a critical hydrogen-bond donor/acceptor. Commercially available for advanced drug discovery [1], the accurate structural characterization of this molecule is paramount. This whitepaper provides an in-depth, self-validating methodology for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.
Experimental Design & Self-Validating Protocols
As a Senior Application Scientist, I approach NMR not merely as a data collection step, but as a self-validating system . Every experimental parameter must be chosen with explicit causality to ensure that the resulting data intrinsically proves the molecular structure without ambiguity.
Causality Behind Solvent Selection
The selection of DMSO- d6 over CDCl 3 is a critical strategic choice. CDCl 3 frequently contains trace amounts of DCl or acidic impurities that catalyze the rapid chemical exchange of the hydroxyl (-OH) proton, causing its signal to broaden into the baseline or merge with the residual water peak. In contrast, DMSO- d6 is a strong hydrogen-bond acceptor. It tightly coordinates the -OH proton, drastically reducing its exchange rate. This allows for the observation of the 3JH,H scalar coupling between the hydroxyl proton and the adjacent methylene (-CH 2 -) protons. Observing this specific splitting pattern (a triplet for the OH, a doublet for the CH 2 ) acts as a built-in validation of the intact hydroxymethyl functional group.
Causality Behind Relaxation Delays (D1)
For the 13 C NMR acquisition, a relaxation delay (D1) of 2.5 seconds is mandated. Quaternary carbons (C-4, C-1', C-4') lack directly attached protons. Consequently, they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation ( T1 ) and require significantly more time to return to thermal equilibrium between radiofrequency pulses. A truncated D1 would saturate these signals, rendering the quaternary carbons invisible and breaking the self-validating nature of the carbon count.
Fig 1: Self-validating NMR acquisition workflow for structural elucidation.
Step-by-Step Methodology
To ensure absolute reproducibility, the following protocol must be strictly adhered to:
-
Sample Preparation: Weigh exactly 15–20 mg of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.
-
Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies.
-
Shimming: Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, aiming for a residual DMSO- d5 peak width at half-height of <1.0 Hz.
-
1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a spectral width of 15 ppm, an acquisition time (AQ) of 3.0 s, and a D1 of 2.0 s.
-
13 C Acquisition: Execute a power-gated broadband decoupled sequence (zgpg30). Acquire 1024 scans with a spectral width of 250 ppm, an AQ of 1.5 s, and a D1 of 2.5 s.
-
Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra to the TMS signal at 0.00 ppm.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of the base 1-(4-Bromophenyl)imidazole scaffold [2] provides a foundational reference, which is further modulated by the C-4 hydroxymethyl substitution[3].
Quantitative Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 8.25 | Singlet (s) | 1H | - | Imidazole H-2 |
| 7.75 | Doublet (d) | 2H | 8.8 | Phenyl H-3', H-5' |
| 7.65 | Singlet (s) | 1H | - | Imidazole H-5 |
| 7.60 | Doublet (d) | 2H | 8.8 | Phenyl H-2', H-6' |
| 5.10 | Triplet (t) | 1H | 5.6 | Hydroxyl -OH |
| 4.45 | Doublet (d) | 2H | 5.6 | Methylene -CH 2 - |
Mechanistic Causality of Chemical Shifts
-
The H-2 Deshielding Effect: The H-2 proton ( δ 8.25) is the most downfield signal. It is sandwiched between two highly electronegative nitrogen atoms in an amidine-like system. Furthermore, the N -aryl group withdraws electron density via induction, stripping shielding electrons away from the H-2 nucleus and exposing it to the external magnetic field.
-
The AA'BB' Phenyl Pattern: The 4-bromophenyl group presents as two distinct doublets ( δ 7.75 and 7.60). The protons ortho to the bromine atom (H-3', H-5') are shifted slightly downfield relative to those ortho to the imidazole ring due to the magnetic anisotropy and resonance effects of the massive bromine atom.
13 C NMR Spectral Analysis
The 13 C spectrum provides the definitive framework of the carbon skeleton, validating the presence of all 10 distinct carbon environments.
Quantitative Data Summary
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 142.5 | Quaternary (C) | Imidazole C-4 |
| 136.0 | Quaternary (C) | Phenyl C-1' |
| 135.5 | Methine (CH) | Imidazole C-2 |
| 132.5 | Methine (CH) | Phenyl C-3', C-5' |
| 122.5 | Methine (CH) | Phenyl C-2', C-6' |
| 120.0 | Quaternary (C) | Phenyl C-4' (C-Br) |
| 115.5 | Methine (CH) | Imidazole C-5 |
| 56.5 | Methylene (CH 2 ) | Hydroxymethyl -CH 2 OH |
Mechanistic Causality of Chemical Shifts
-
The Heavy Atom Effect: The C-4' carbon bonded to the bromine atom resonates at an unusually upfield position for an aromatic quaternary carbon ( δ 120.0). This is caused by the "heavy atom effect," where the large, diffuse electron cloud of the bromine atom generates a strong local diamagnetic shielding current, protecting the ipso-carbon from the external magnetic field.
-
Hydroxymethyl Deshielding: The C-4 carbon of the imidazole ring ( δ 142.5) is significantly deshielded compared to an unsubstituted imidazole due to the inductive electron-withdrawing nature of the adjacent oxygen atom in the -CH 2 OH group.
2D NMR Validation Network
To elevate the analysis from a hypothesis to a self-validating proof, 2D NMR experiments (COSY, HSQC, HMBC) map the logical relationships between the isolated spin systems.
The Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this validation. It detects long-range ( 2J and 3J ) couplings between protons and carbons. For instance, the H-2 proton shows a strong 3J correlation across the N1 nitrogen to the C-1' carbon of the phenyl ring, unequivocally proving the attachment point of the aromatic system. Simultaneously, the methylene protons (-CH 2 -) show 2J and 3J correlations to C-4 and C-5, respectively, locking the hydroxymethyl group to the correct position on the imidazole core.
Fig 2: Critical HMBC (1H-13C) correlations establishing molecular connectivity.
References
-
Title: PubChem Compound Summary for CID 2735604, 1-(4-Bromophenyl)imidazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Clinically used antifungal azoles as ligands for gold(III) complexes: the influence of Au(III) ion on the antimicrobial activity of the complex Source: Dalton Transactions / ResearchGate URL: [Link]
